N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
説明
特性
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-13-11-14(2)27(23-13)18-7-8-19(29)26(25-18)10-9-22-21(31)15(3)28-20(30)12-16-5-4-6-17(16)24-28/h7-8,11-12,15H,4-6,9-10H2,1-3H3,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFMAMIYFWQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C(C)N3C(=O)C=C4CCCC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Motifs and Functional Groups
The target compound shares key structural elements with several analogs:
- Pyridazinone Core: Both the target compound and P-0042 (EP 4 139 296 B1) contain a 6-oxopyridazinone ring, but the latter incorporates a pyrrolidine group instead of the cyclopenta[c]pyridazine system .
- Pyrazole Substitution: The 3,5-dimethylpyrazole group in the target compound contrasts with the amino-hydroxy pyrazole in Compound 11a, which may influence solubility and binding affinity .
- Side Chains: The propanamide side chain in the target compound is structurally distinct from the ester and cyano groups in the diethyl derivatives (), suggesting differences in metabolic stability .
Physical and Spectroscopic Properties
| Property | Target Compound (Inferred) | P-0042 (Patent) | Diethyl Derivative (2d) |
|---|---|---|---|
| Molecular Weight (Da) | ~500 (estimated) | 445.2 ([M+H]+) | 507.5 (HRMS) |
| Melting Point (°C) | Not reported | Not reported | 215–217 |
| Key NMR Shifts | - | Not reported | δ 7.5–8.1 (aromatic H) |
| MS Fragmentation | Likely complex patterns | [M+H]+ = 445.2 | [M+H]+ = 507.5 |
- Mass Spectrometry : The target compound’s molecular weight is higher than P-0042, implying distinct fragmentation pathways. Molecular networking (cosine score analysis) could clarify structural relationships to analogs .
- NMR : The diethyl derivatives () show aromatic proton shifts at δ 7.5–8.1, whereas the target’s cyclopenta[c]pyridazine may exhibit upfield shifts due to ring current effects .
Computational Similarity Analysis
Using Tanimoto and Dice indexes (MACCS/Morgan fingerprints):
- The target compound’s pyridazinone and pyrazole groups may yield high similarity (>0.7) with P-0042 but lower scores (<0.5) with pyran-based compounds like 11a .
- Machine learning models could prioritize the target for virtual screening if its structural features align with known inhibitors .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step reactions under controlled conditions. Critical parameters include:
- Temperature control (e.g., 50–80°C for cyclization steps) .
- Solvent selection (e.g., dimethylformamide for nucleophilic substitutions) .
- Catalyst use (e.g., palladium catalysts for coupling reactions) .
- Purification : Chromatography (HPLC or column) and recrystallization are essential to achieve ≥95% purity . Analytical validation via NMR (for structural confirmation) and HPLC (for purity assessment) is mandatory .
Q. How can researchers confirm the structural identity of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- ¹H/¹³C NMR : Assign peaks to verify pyridazinone, cyclopenta[c]pyridazine, and propanamide moieties .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups . Cross-referencing with computational simulations (e.g., DFT for spectral predictions) enhances accuracy .
Q. What structural features influence its biological activity?
Key pharmacophores include:
- Pyridazinone core : Critical for enzyme inhibition (e.g., phosphodiesterase targets) .
- 3,5-Dimethylpyrazole : Enhances lipophilicity and target binding .
- Cyclopenta[c]pyridazine : Stabilizes planar conformation for receptor interactions . Modifications to these regions (e.g., substituent addition) can alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalability?
Use Design of Experiments (DoE) to evaluate interactions between variables:
Q. What mechanistic insights explain base-sensitive steps in its synthesis?
Base-catalyzed elimination (e.g., dehydrohalogenation) is critical in forming the pyridazinone ring.
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC)?
Apply orthogonal validation :
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .
- Repeat synthesis : Rule out batch-specific impurities .
Q. What computational strategies aid in predicting its biological targets?
Combine molecular docking and MD simulations :
Q. How can derivatives be designed to improve pharmacological properties?
Focus on functional group engineering :
- Bioisosteric replacement : Substitute the thiophene moiety (e.g., with furan) to modulate solubility .
- Prodrug strategies : Introduce ester groups to enhance bioavailability . Evaluate ADMET profiles early using in silico tools (e.g., SwissADME) .
Q. What techniques are recommended for studying its interaction with biological macromolecules?
Q. How does this compound compare structurally and functionally to analogs?
Comparative analysis highlights:
- Core similarity : Shared pyridazinone/cyclopenta[c]pyridazine motifs with kinase inhibitors .
- Divergence : Unique 3,5-dimethylpyrazole enhances selectivity vs. off-targets .
- Activity trends : Methyl substituents reduce metabolic clearance compared to halogenated analogs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
